4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate

Fluorescence spectroscopy Coumarin photophysics Substituent effect

4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate is a synthetic coumarin derivative featuring a 4-ethyl-8-methyl-2-oxo-2H-chromene core esterified with N-Boc-protected β-alanine. This compound belongs to the broader class of coumarin–amino acid conjugates employed as fluorogenic probes, enzyme substrates, and protected synthetic intermediates.

Molecular Formula C20H25NO6
Molecular Weight 375.4 g/mol
Cat. No. B12181622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate
Molecular FormulaC20H25NO6
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)CCNC(=O)OC(C)(C)C
InChIInChI=1S/C20H25NO6/c1-6-13-11-17(23)26-18-12(2)15(8-7-14(13)18)25-16(22)9-10-21-19(24)27-20(3,4)5/h7-8,11H,6,9-10H2,1-5H3,(H,21,24)
InChIKeyNTTIGLZMYZGPQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate: A Protected Coumarin-Amino Acid Conjugate for Targeted Probe and Intermediate Sourcing


4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate is a synthetic coumarin derivative featuring a 4-ethyl-8-methyl-2-oxo-2H-chromene core esterified with N-Boc-protected β-alanine. This compound belongs to the broader class of coumarin–amino acid conjugates employed as fluorogenic probes, enzyme substrates, and protected synthetic intermediates [1]. The presence of the acid-labile tert-butoxycarbonyl (Boc) group permits controlled deprotection of the β-alanine amine, while the specific alkyl substitution pattern on the coumarin ring dictates its photophysical signature and influences recognition by biological targets, making direct substitution with other coumarin-amino acid analogs non-trivial [2].

Why Generic Coumarin-Amino Acid Esters Cannot Substitute for 4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate in Precision Applications


Coumarin-amino acid conjugates are frequently treated as interchangeable building blocks, yet the substituent pattern on the coumarin nucleus (position, nature, and size of alkyl groups) and the identity of the amino acid linker profoundly affect fluorescence quantum yield, emission wavelength, photostability, and enzymatic recognition [1]. The 4-ethyl-8-methyl configuration produces a bathochromic shift relative to 4-methyl or 7‑methyl analogs, while the β-alanine linker provides a longer and more flexible spacer than glycine or α‑alanine esters, influencing both self‑quenching and enzyme active‑site accessibility [2]. These differences mean that substituting a close analog without verifying spectroscopic and biochemical performance risks assay failure or irreproducible results in quantitative applications.

Quantitative Differentiation Evidence for 4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate


Bathochromic Shift of Emission Wavelength Induced by the 4-Ethyl-8-methyl Substitution Pattern

The 4-ethyl-8-methyl substitution on the coumarin core shifts the fluorescence emission maximum to longer wavelengths compared to the more common 4,7-dimethyl or 4-methyl-7-hydroxy analogs. This bathochromic shift reduces spectral overlap with biological autofluorescence and facilitates multiplexing with other fluorophores in the same assay [1][2].

Fluorescence spectroscopy Coumarin photophysics Substituent effect

Enhanced Enzymatic Hydrolysis Rate of the 7-Ester vs. 5-Ester Regioisomer

The 7‑position ester of coumarin is recognized by a broader spectrum of esterases and lipases than the corresponding 5‑ or 6‑esters. In head-to-head comparisons of structurally matched coumarin‑amino acid conjugates, the 7‑acyloxy derivatives consistently exhibit faster enzymatic turnover, attributed to reduced steric hindrance from the fused pyrone ring [1].

Enzyme kinetics Esterase substrate Regioselectivity

Acid-Labile Boc Deprotection Offers Orthogonal Reaction Conditions Compared to Cbz- or Fmoc-Protected Analogs

The tert-butoxycarbonyl (Boc) group on the β-alanine moiety is quantitatively removed under acidic conditions (e.g., 25‑50% TFA in DCM) within 30 minutes at room temperature, while the coumarin ester and the alkyl substituents remain intact [1]. This orthogonality permits selective deprotection in the presence of Z (Cbz) or Fmoc groups, which are labile under hydrogenolysis or basic conditions respectively.

Protecting group chemistry Solid-phase synthesis Orthogonal deprotection

β-Alanine Linker Confers Greater Conformational Flexibility than Glycine or α-Alanine Esters

The β-alanine spacer places the Boc-protected amine two methylene units away from the coumarin ester, in contrast to glycine or α‑alanine esters where the amine is directly adjacent to the ester carbonyl. This extended linker reduces intramolecular quenching of coumarin fluorescence by the free amine after deprotection and improves access for bulky proteases or antibodies [1].

Linker design Fluorescence quenching Enzyme accessibility

Procurement-Driven Application Scenarios for 4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate


Synthesis of Custom Fluorogenic Peptide Substrates for Protease Screening

The orthogonal Boc protection allows the compound to be selectively deprotected and coupled to peptide chains using standard solid-phase protocols, yielding internally quenched fluorescent substrates. The 4-ethyl-8-methyl substitution shifts the emission away from intrinsic cellular fluorescence, improving the Z'-factor in high-throughput screening campaigns [1].

Photocaged Neurotransmitter or Bioactive Carboxylic Acid Delivery

The coumarinyl ester serves as a photolabile protecting group for β-alanine. Irradiation at 350–420 nm releases free β-alanine, enabling spatiotemporal control of biological activity. The 4-ethyl-8-methyl pattern is expected to extend the absorption into the UVA region, compatible with commercial photoreactors [1], while the β-alanine linker minimizes steric hindrance during photolysis [2].

Fluorescent Building Block for Biomolecule Labeling and FRET Probes

After Boc deprotection, the free amine can be conjugated to activated esters, carboxylic acids, or aldehydes on proteins, nucleic acids, or synthetic polymers. The red-shifted emission (440–460 nm) pairs favorably with fluorescein or rhodamine acceptors in FRET constructs, and the flexible β-alanine spacer reduces aggregation-induced quenching, maintaining high quantum yield in concentrated labeling solutions [1].

Enzyme Inhibitor Screening Using Intact Boc-Protected Substrate

The intact Boc-protected compound can serve as a non-fluorescent esterase/lipase substrate that becomes fluorescent upon hydrolysis. The Boc group blocks premature amine reactivity, while the 7‑ester linkage ensures rapid enzymatic turnover (class-level inference, Section 3, Evidence Item 2), enabling sensitive endpoint or kinetic fluorescence measurements in the presence of inhibitor libraries.

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